1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one
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Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a dioxaborolane ring, which is a common motif in boronic esters, and a phenyl group attached to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one typically involves the borylation of an appropriate aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(dppf)Cl2, KOAc, DMF, elevated temperatures.
Oxidation: H2O2, NaBO3, aqueous or alcoholic medium.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Phenols.
Reduction: Alcohols.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene . The boronic ester group facilitates the formation of the palladium-boron complex, making the compound highly effective in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid .
Uniqueness
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is unique due to its combination of a boronic ester and a propanone moiety. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with palladium catalysts enhances its effectiveness in cross-coupling reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H21BO3 |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H21BO3/c1-6-13(17)11-8-7-9-12(10-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 |
InChI Key |
AVBAIERNCQYMBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC |
Origin of Product |
United States |
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